N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide (Z-Gly-Pro-Phe-NH2, CAS 61867-02-5) is a highly specific, N-terminally protected and C-terminally amidated tripeptide derivative. In chemoinformatics and enzymology, it functions as a primary reference substrate and condensation product for Prolyl Oligopeptidase (POP) and Proline-Specific Endopeptidase (PSE). Unlike common fluorogenic or chromogenic reporter substrates (e.g., Z-Gly-Pro-AMC), this compound features a true physiological peptide bond (Pro-Phe) at the S1–S1' cleavage site. This structural authenticity ensures accurate active-site mapping, precise transition-state kinetic profiling, and the elimination of optical interference during high-throughput inhibitor screening in complex matrices [1].
Substituting Z-Gly-Pro-Phe-NH2 with generic chromogenic (pNA) or fluorogenic (AMC) substrates introduces critical vulnerabilities in assay reproducibility and kinetic accuracy. Artificial leaving groups lack the specific hydrophobic side-chain interactions required to properly engage the S1' subsite of POP/PSE, artificially altering the apparent Michaelis constant (Km) and catalytic turnover (kcat). Furthermore, in procurement scenarios involving the screening of natural product libraries or highly colored synthetic compounds, AMC and pNA substrates suffer from severe optical interference, leading to high rates of false positives and negatives. Procuring the exact Z-Gly-Pro-Phe-NH2 sequence ensures a true peptide-bond cleavage profile and enables interference-free detection via HPLC or NMR, which is impossible with generic reporter analogs [1].
When screening complex natural product extracts for POP inhibitors, standard fluorogenic substrates like Z-Gly-Pro-AMC are highly susceptible to autofluorescence and colorimetric quenching. Studies have demonstrated that shifting from optical reporter substrates to the native-like Z-Gly-Pro-Phe-NH2 scaffold (and its closely related derivatives) for NMR or HPLC-based screening reduces optical false-positive/negative rates from significant levels down to 0%. The structural fidelity of the Pro-Phe bond ensures that inhibition data reflects true enzymatic affinity rather than assay artifact [1].
| Evidence Dimension | False positive/negative rate due to optical interference |
| Target Compound Data | 0% optical interference (via HPLC/NMR detection) |
| Comparator Or Baseline | Z-Gly-Pro-AMC/pNA (Fluorogenic/Chromogenic) |
| Quantified Difference | Complete elimination of optical artifacts inherent to AMC/pNA reporters |
| Conditions | Screening of traditional medicinal plant extracts for POP inhibition |
Buyers screening colored or autofluorescent compound libraries must procure this native-like substrate to prevent costly false hits in drug discovery workflows.
The presence of the phenylalanine amide (Phe-NH2) at the P1' position provides critical hydrophobic interactions with the S1' subsite of Proline-Specific Endopeptidases, which are entirely absent in artificial reporter substrates. Quantitative kinetic mapping of related Z-Gly-Pro-Xaa substrates demonstrates that bulky, hydrophobic P1' residues yield distinct, physiologically relevant kinetic profiles (e.g., Km values in the 0.39–0.74 mM range and kcat values of 180–240 s-1) compared to the artificially skewed kinetics of pNA or AMC leaving groups. Z-Gly-Pro-Phe-NH2 accurately models these true peptide-bond dynamics [1].
| Evidence Dimension | S1' Subsite Kinetic Profiling (Km / kcat) |
| Target Compound Data | Km ~ 0.74 mM, kcat ~ 180 s-1 (for Z-Gly-Pro-Phe class) |
| Comparator Or Baseline | Artificial S1' reporters (e.g., pNA/AMC) |
| Quantified Difference | Provides true physiological peptide-bond cleavage kinetics vs. artificially skewed reporter kinetics |
| Conditions | Kinetic assays with Proline Specific Endopeptidase (PSE) |
Essential for enzymologists who require accurate transition-state kinetics and native S1' subsite mapping rather than artificial reporter data.
Beyond its role as a substrate, Z-Gly-Pro-Phe-NH2 serves as a benchmark product for evaluating the reverse-proteolysis (condensation) capabilities of Prolyl Endopeptidase. During thermodynamically controlled condensation of Z-Gly-Pro-OH with various amino acid amides, the highest fractions of aminolysis (peptide synthesis yield) are achieved when using hydrophobic S1' nucleophiles like Phe-NH2. This makes Z-Gly-Pro-Phe-NH2 the optimal reference standard for validating the synthetic efficiency of mutant or engineered PSEs in biocatalytic workflows [1].
| Evidence Dimension | Enzymatic Condensation Yield (Aminolysis Fraction) |
| Target Compound Data | Highest aminolysis fraction (favored condensation) |
| Comparator Or Baseline | Hydrophilic or non-bulky amides (e.g., Gly-NH2) |
| Quantified Difference | Significantly higher thermodynamic yield for Pro-Phe-NH2 bond formation |
| Conditions | PSE-catalyzed thermodynamically controlled peptide condensation at pH 6.0–8.5 |
Procurement of this specific sequence is critical for laboratories benchmarking the synthetic utility and nucleophile preference of engineered peptidases.
Z-Gly-Pro-Phe-NH2 is the preferred substrate for screening complex, highly colored, or autofluorescent libraries (such as plant extracts or crude synthetic mixtures) for Prolyl Oligopeptidase inhibitors. By pairing this native-like peptide with HPLC or NMR detection, researchers completely bypass the optical interference that plagues standard AMC or pNA-based assays [1].
Because it contains a true Pro-Phe peptide bond, this compound is procured by structural biology and enzymology labs to accurately map the S1' subsite of novel or engineered proline-specific peptidases. It provides physiological Km and kcat values that artificial reporter substrates cannot replicate, ensuring accurate transition-state modeling [2].
In green chemistry and biocatalysis workflows, Z-Gly-Pro-Phe-NH2 acts as a reference product for evaluating the reverse-proteolysis efficiency of Prolyl Endopeptidases. Its formation via the condensation of Z-Gly-Pro-OH and Phe-NH2 represents the thermodynamically optimal nucleophile preference, making it a standard for validating new engineered enzymes [3].